5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

Description

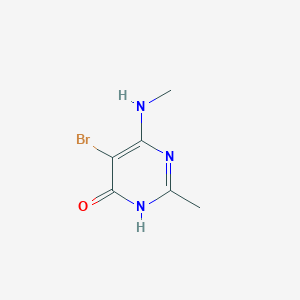

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a brominated pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, a bromine atom at position 5, and a methylamino substituent at position 5. Its structural features influence electronic properties, solubility, and intermolecular interactions, which are critical for biological activity and synthetic utility.

Properties

IUPAC Name |

5-bromo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGDCSAHAVYVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 2-Bromomalonaldehyde and Acetamidine Hydrochloride

A notable method for preparing 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with acetamidine hydrochloride in an acidic medium:

Procedure : At 0°C, 2-bromomalonaldehyde (0.1 mol) is dissolved in glacial acetic acid (150 mL) with 3A molecular sieves (2 g). The mixture is heated to 80°C while acetamidine hydrochloride (0.1 mol) in acetic acid (50 mL) is added dropwise over 30 minutes. The reaction temperature is then increased to 100°C and maintained until completion (approximately 5 hours), monitored by HPLC.

Workup : After cooling to room temperature, water is added, and the mixture is allowed to stand for 2 hours. The solid product is filtered, washed with ethanol, crushed, and subjected to extraction with dichloromethane and 5% aqueous sodium hydroxide until no solids remain. The organic layer is washed with saturated brine, dried, concentrated, and vacuum-dried.

Outcome : This yields 2-methyl-5-bromopyrimidine with a 43% yield. Characterization by ^1H NMR (400 MHz, CDCl3) shows δ 8.68 (s, 2H), 2.69 (s, 3H), and MS (M+H)+ at 173.21, confirming the correct structure.

Notes : The use of glacial acetic acid serves both as a protonic solvent and acid catalyst, facilitating the reaction. The molecular sieves help maintain anhydrous conditions to improve yield and purity.

This method provides a foundation for further functionalization at the 6-position to introduce the methylamino group, potentially via substitution reactions on the pyrimidine ring.

Introduction of the Methylamino Group at the 6-Position

The methylamino substitution at the 6-position can be achieved by nucleophilic substitution on a suitable leaving group (e.g., chloro or hydroxy) at that position in the pyrimidine ring.

Starting material : 5-Bromo-2-methyl-4-pyrimidinol or 5-bromo-2,4-dichloro-6-methylpyrimidine can serve as precursors.

Method : Amination reactions typically involve treatment of the 6-position leaving group with methylamine or methylammonium salts under controlled conditions, often in polar solvents such as ethanol or DMF, at elevated temperatures.

Example : Although direct literature on 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is limited, analogous compounds have been synthesized by reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with methylamine, substituting the chlorine at the 6-position with a methylamino group.

Alternative Synthetic Routes and Related Compounds

The synthesis of related compounds such as 5-bromo-2,4-dichloro-6-methylpyrimidine and 5-bromo-2-methyl-4-pyrimidinecarboxylic acid provides additional context:

These routes emphasize the versatility of pyrimidine ring functionalization, where bromination and substitution steps are carefully controlled to obtain desired derivatives.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Characterization |

|---|---|---|---|---|---|

| Ring formation | 2-Bromomalonaldehyde + Acetamidine hydrochloride in glacial acetic acid + 3A molecular sieves | 0°C to 100°C | 5 hours | 43 | ^1H NMR, MS |

| Amination (6-position) | Methylamine substitution on chloro/hydroxy pyrimidines | 50-100°C (varies) | Several hours | Variable | NMR, MS (reported in analogous syntheses) |

The use of 2-bromomalonaldehyde as a starting material is advantageous due to its reactivity and ability to form the pyrimidine ring under acidic conditions with amidine derivatives.

Glacial acetic acid serves dual roles as solvent and acid catalyst, improving reaction kinetics and product yield.

Molecular sieves are critical to remove water, which can impede ring formation and reduce yield.

The amination step at the 6-position requires careful control of temperature and reagent stoichiometry to achieve selective substitution without side reactions.

Yields reported for initial ring formation are moderate (~43%), suggesting room for optimization in scale-up or alternative solvent systems.

Characterization by ^1H NMR and mass spectrometry confirms the structural integrity of the synthesized compounds.

Literature lacks a direct one-step synthesis of this compound, but stepwise synthesis starting from 5-bromo-2-methyl-4-pyrimidinol or 5-bromo-2,4-dichloro-6-methylpyrimidine is feasible.

The preparation of this compound involves multi-step synthesis starting with the formation of 5-bromo-2-methylpyrimidine derivatives via condensation of 2-bromomalonaldehyde and acetamidine hydrochloride in acidic media. Subsequent amination at the 6-position introduces the methylamino group, typically through nucleophilic substitution on a suitable leaving group. The process requires precise control of reaction conditions, including temperature, solvent acidity, and moisture removal, to achieve satisfactory yields and purity. Characterization by NMR and mass spectrometry validates the structure of the intermediates and final products.

This synthesis strategy is supported by diverse research findings and patent literature, providing a reliable framework for the preparation of this compound for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrimidinol ring.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted pyrimidinol derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including ABMP, exhibit anti-inflammatory effects. These compounds have been shown to inhibit the expression and activity of various inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that specific derivatives possess potent inhibitory effects on COX-2, a key enzyme in the inflammatory process, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Autoimmune Disease Treatment

ABMP and its derivatives are being investigated for their potential to selectively inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The inhibition of Btk may provide therapeutic benefits in managing these conditions by reducing inflammation and autoimmunity .

Antiviral Activity

ABMP has demonstrated antiviral properties, particularly in enhancing host resistance against viral infections. Studies have shown that it can induce high levels of serum interferon in animal models, suggesting its potential as an immunomodulator against viral pathogens . This property positions it as a candidate for further research in antiviral drug development.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of ABMP involves various methodologies aimed at optimizing yields and enhancing its pharmacological profile. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its analogs, which are then screened for biological activity.

Synthetic Routes

Several synthetic pathways have been explored to create ABMP derivatives, including one-pot reactions that utilize green chemistry principles to minimize environmental impact. The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can significantly affect the biological activity of the compounds .

In Vivo Studies

In vivo experiments have highlighted the efficacy of ABMP derivatives in reducing inflammation in animal models. For example, compounds derived from ABMP were tested using carrageenan-induced paw edema and cotton pellet-induced granuloma models, showing comparable or superior anti-inflammatory effects to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Clinical Implications

The implications of these findings suggest that ABMP could be developed into a therapeutic agent for treating chronic inflammatory conditions and autoimmune diseases. Ongoing research aims to elucidate the precise mechanisms by which ABMP exerts its effects and to establish optimal dosing regimens for clinical use.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Substituent Effects

The compound’s closest analogs differ primarily in substituent groups at positions 2, 4, 5, and 6. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Electronic and Spectroscopic Properties

Quantum chemical studies on 2-amino-5-bromo-6-methyl-4-pyrimidinol (a structural analog) reveal that bromine and methyl groups significantly alter electron density distribution. Compared to methoxy-substituted analogs (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine), the hydroxyl group in the target compound increases acidity at position 4, enhancing hydrogen-bonding capacity and solubility in polar solvents . The methylamino group at position 6 introduces additional electron-donating effects, which may stabilize charge-transfer interactions in biological systems .

Biological Activity

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 218.05 g/mol

- Structure : The compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a methylamino group at the 6-position of the pyrimidine ring.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, a review highlighted various compounds with IC values against COX-1 and COX-2 enzymes, which are critical in inflammatory processes.

| Compound | IC (COX-1) | IC (COX-2) |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib | 0.04 μM | 0.04 μM |

Although specific IC values for this compound were not provided in the literature, its structural similarity to other active pyrimidines suggests potential efficacy in inhibiting these enzymes, thereby reducing inflammation .

2. Antiviral Activity

The compound has been investigated for its antiviral properties. A study on related pyrimidine derivatives indicated that they could induce high levels of serum interferon in murine models, enhancing host resistance to viral infections such as Listeria monocytogenes .

| Derivative | Antiviral Activity | Toxicity Threshold |

|---|---|---|

| This compound | Active against various viruses | Close to toxicity threshold |

This suggests that while effective, careful consideration of dosage is required to avoid cytotoxic effects .

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. A study demonstrated that certain substituted pyrimidines exhibited significant antiproliferative effects against cancer cell lines with IC values below 40 nM.

| Compound | Cell Line Tested | IC (nM) |

|---|---|---|

| This compound | MDA-MB-435 (breast cancer) | Not specified |

| Compound X | MDA-MB-435 | <40 |

While specific data for this compound was not detailed, its structural characteristics align with other effective anticancer agents .

Structure–Activity Relationships (SAR)

The biological activity of pyrimidines often correlates with their structural features. The presence of electron-donating groups and specific substitutions can enhance their pharmacological profiles. For example, modifications at the C-6 position have been shown to influence antiviral activity significantly .

Case Studies

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated around 8–11 μM .

- Antiviral Mechanism : Research indicated that compounds like this compound could modulate immune responses via interferon induction, suggesting a mechanism for their antiviral activity .

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a halogen (e.g., chlorine) at the 4-position of a pyrimidine core with methylamine under controlled conditions. Evidence from similar pyrimidine derivatives suggests using polar aprotic solvents (e.g., DMF) with mild heating (60–80°C) to enhance reactivity while minimizing side reactions . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of methylamine) and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do computational studies support these findings?

Methodological Answer:

Key techniques include:

- FT-IR : Identifies functional groups (e.g., N-H stretching in methylamino groups at ~3300 cm⁻¹).

- NMR : NMR resolves methylamino protons (δ 2.8–3.2 ppm) and aromatic protons; NMR confirms pyrimidine ring carbons.

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).

Computational studies (e.g., DFT calculations) predict vibrational frequencies and NMR chemical shifts, aiding spectral assignments. For instance, Gaussian 09 with B3LYP/6-311++G(d,p) basis sets can model electronic structures, aligning experimental and theoretical data .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat) in a fume hood due to potential acute toxicity (refer to hazard classifications in ).

- Storage : Store in airtight, light-resistant containers at –20°C for long-term stability. Desiccants (e.g., silica gel) prevent hydrolysis. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are advised to confirm shelf life .

Advanced: How can quantum chemical calculations predict the reactivity and electronic properties of this compound?

Methodological Answer:

DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- HOMO Localization : Methylamino groups may act as electron donors.

- Reactivity Indices : Global electrophilicity index (ω) quantifies susceptibility to nucleophilic attack.

Comparisons with analogs (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal how methyl substitution alters charge distribution . Software like ORCA or GAMESS can automate these analyses.

Advanced: How can contradictions between computational predictions and crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from crystal packing effects or solvent interactions not modeled computationally. Strategies include:

- X-ray Crystallography : Refine crystal structures using SHELXL or SHELXT to resolve bond lengths/angles.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing experimental geometry .

- Solvent Optimization : Re-crystallize the compound in different solvents (e.g., DMSO vs. ethanol) to assess packing variability .

Advanced: What synthetic challenges arise in designing biologically active derivatives, and what strategies address them?

Methodological Answer:

Challenges include:

- Regioselectivity : Bromine at the 5-position may hinder functionalization. Use Pd-catalyzed cross-coupling (e.g., Sonogashira) to introduce alkynes at the 6-position .

- Bioactivity Optimization : Derivatives like pyrrolo[2,3-d]pyrimidines (synthesized via multicomponent reactions) improve target binding. For example, cyclization with tetrabutylammonium fluoride yields fused heterocycles .

- SAR Studies : Systematically modify substituents (e.g., replacing bromine with iodine) and assay against biological targets (e.g., enzymes in pesticide pathways ).

Advanced: How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Steric Effects : The methyl group at the 2-position may hinder nucleophilic attack at adjacent positions. Molecular mechanics simulations (e.g., MMFF94 in Avogadro) model steric hindrance.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyrimidine ring, requiring stronger nucleophiles (e.g., methylamine vs. ammonia). Hammett constants (σ) quantify substituent electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.